![molecular formula C38H32P2 B14275689 [[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane) CAS No. 183953-80-2](/img/structure/B14275689.png)
[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane): is an organophosphorus compound with the formula C({38})H({32})P(_{2}). This compound is used in inorganic and organometallic chemistry as a ligand. It is a white, crystalline powder that is insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) typically involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction can be represented as follows :
[ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
Industrial Production Methods: While specific industrial production methods for [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form corresponding oxides and sulfides using oxidizing agents like hydrogen peroxide or sulfur.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions often use halogenated compounds under basic conditions.
Major Products Formed:
Oxidation: Oxides and sulfides of the compound.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) is used as a ligand in coordination chemistry. It forms complexes with various metals, promoting the formation of bimetallic complexes .
Biology and Medicine:
Industry: In industry, the compound is used in catalysis, particularly in processes involving transition metals. Its ability to form stable complexes with metals makes it valuable in homogeneous catalysis .
Wirkmechanismus
As a chelating ligand, [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) forms a four-membered ring with metal atoms. This promotes the formation of bimetallic complexes that feature five-membered rings. The compound’s mechanism of action involves stabilizing metal centers and facilitating catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(diphenylphosphino)ethane (DPPE): Another bidentate ligand used in coordination chemistry.
Bis(diphenylphosphino)methane (DPPM): Similar in structure but with a different backbone.
Uniqueness: [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) is unique due to its specific biphenyl backbone, which provides distinct steric and electronic properties compared to other diphosphine ligands. This uniqueness allows it to form specific metal complexes that may not be achievable with other ligands .
Eigenschaften
CAS-Nummer |
183953-80-2 |
|---|---|
Molekularformel |
C38H32P2 |
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
[3-[3-(diphenylphosphanylmethyl)phenyl]phenyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C38H32P2/c1-5-19-35(20-6-1)39(36-21-7-2-8-22-36)29-31-15-13-17-33(27-31)34-18-14-16-32(28-34)30-40(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-28H,29-30H2 |
InChI-Schlüssel |
QPKWXQVACRSEDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CC2=CC(=CC=C2)C3=CC=CC(=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


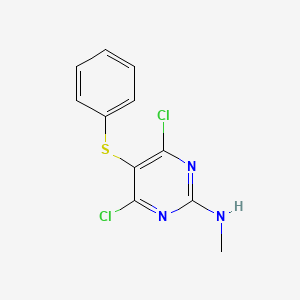

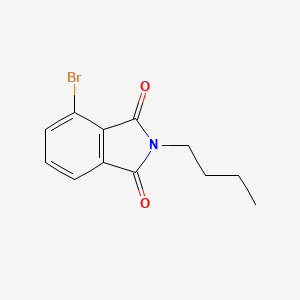
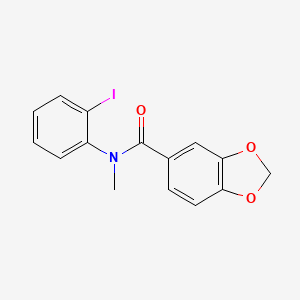
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)

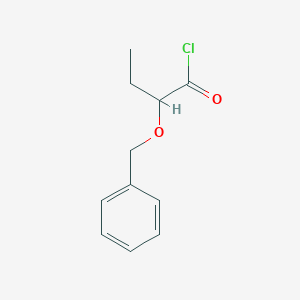

![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
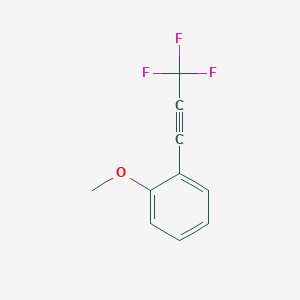
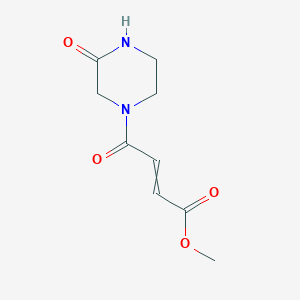
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
